molecular formula C28H16F4IrN3O2 B12349736 Iridium,bis[3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC](2-pyridinecarboxylato-kN1,kO2)-

Iridium,bis[3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC](2-pyridinecarboxylato-kN1,kO2)-

Cat. No.: B12349736
M. Wt: 694.7 g/mol
InChI Key: CEQZQAUWUJYTQB-UHFFFAOYSA-M
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Description

This heteroleptic iridium(III) complex, commonly abbreviated as Firpic (CAS 376367-93-0), features a central iridium atom coordinated to two cyclometalated 3,5-difluoro-2-(2-pyridinyl)phenyl ligands and one ancillary 2-pyridinecarboxylato ligand . Its structure is optimized for efficient phosphorescence, making it a benchmark blue emitter in organic light-emitting diodes (OLEDs) . The electron-withdrawing fluorine substituents on the phenyl rings stabilize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), enhancing photoluminescence quantum yield (PLQY) and electroluminescent efficiency .

Properties

Molecular Formula

C28H16F4IrN3O2

Molecular Weight

694.7 g/mol

IUPAC Name

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);pyridine-2-carboxylate

InChI

InChI=1S/2C11H6F2N.C6H5NO2.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;8-6(9)5-3-1-2-4-7-5;/h2*1-4,6-7H;1-4H,(H,8,9);/q2*-1;;+3/p-1

InChI Key

CEQZQAUWUJYTQB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C(=O)[O-].[Ir+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iridium,bis3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC- typically involves the reaction of iridium precursors with 3,5-difluoro-2-(2-pyridinyl)phenyl ligands and 2-pyridinecarboxylate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The mixture is heated to facilitate the formation of the desired complex, followed by purification steps such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as solvent extraction and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Iridium,bis3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium complexes with higher oxidation states, while substitution reactions may produce new iridium complexes with different ligands .

Mechanism of Action

The mechanism by which Iridium,bis3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC- exerts its effects involves the interaction of its iridium center with various molecular targets. The compound can undergo photoexcitation, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in targeted cells. This property is particularly useful in photodynamic therapy for cancer treatment .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the phenyl or pyridyl ligands, which modulate electronic properties and device performance:

Compound Name (CAS) Substituents Emission λmax (nm) PLQY (%) Application Reference
Firpic (376367-93-0) 3,5-difluoro ~470 (blue) ~60–70 OLEDs
FCNIrPic (665005-28-7) 4-cyano, 3,5-difluoro ~460 (deep blue) ~50–60 High-color-purity OLEDs
[Ir(CF3-ppy)2(bpy)]PF6 (1092775-62-6) 5-(trifluoromethyl) ~490 (greenish-blue) ~40–50 Photocatalysis
PO-01 (N/A) 4-phenylthieno[3,2-c]pyridinato ~560 (yellow) ~80–90 Yellow emitter in OLEDs

Key Observations :

  • Electron-Withdrawing Groups: The cyano group in FCNIrPic blue-shifts emission compared to Firpic due to stronger LUMO stabilization, but reduces PLQY slightly due to increased non-radiative decay .
  • Trifluoromethyl Substitution : The CF3-substituted complex exhibits red-shifted emission (greenish-blue) and lower PLQY, favoring applications in redox-neutral photocatalysis over electroluminescence .
  • Ancillary Ligand Effects : Replacing the picolinate ligand in Firpic with acetylacetonate (as in PO-01) shifts emission to yellow (λmax ~560 nm) while improving PLQY, highlighting the role of ancillary ligands in tuning excited-state dynamics .

Performance in OLED Devices

Firpic’s high external quantum efficiency (EQE) in OLEDs (up to 16.9% at 10,000 cd/m²) outperforms many analogs due to balanced charge transport and suppressed triplet-triplet annihilation . In contrast, FCNIrPic achieves deeper blue emission but suffers from efficiency roll-off at high brightness due to aggregation-induced quenching . The CF3-substituted derivative is rarely used in OLEDs due to mismatched energy levels with common host materials .

Biological Activity

Iridium complexes have garnered significant attention in the field of medicinal chemistry and catalysis due to their unique electronic properties and biological activities. The specific compound under consideration, Iridium, bis3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC- , is a notable example due to its potential applications in cancer therapy and as a catalyst in organic reactions.

Chemical Structure and Properties

The molecular formula for this iridium complex is C34H21F4IrN4O2C_{34}H_{21}F_4IrN_4O_2 with a molecular weight of 785.77 g/mol. The compound features a bis-chelated structure with two 3,5-difluoro-2-(2-pyridinyl)phenyl ligands coordinated to an iridium center, along with a 2-pyridinecarboxylate ligand. This unique arrangement contributes to its biological activity and catalytic properties.

The biological activity of iridium complexes often involves the generation of reactive oxygen species (ROS) within cells, which can lead to apoptosis in cancer cells. The mechanism is thought to involve:

  • DNA Interaction : Iridium complexes can intercalate into DNA, disrupting replication and transcription processes.
  • ROS Generation : The complex can catalyze the formation of ROS, leading to oxidative stress that induces cell death.
  • Targeting Specific Pathways : Certain iridium complexes have been shown to inhibit key signaling pathways involved in tumor growth.

Anticancer Activity

Several studies have demonstrated the anticancer potential of iridium complexes similar to the one discussed. For instance:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HeLa, A549) showed that iridium complexes can significantly reduce cell viability at micromolar concentrations.
  • Mechanistic Insights : Research indicates that these complexes induce apoptosis through mitochondrial pathways, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.

Case Study Table

StudyCell LineConcentration (µM)IC50 (µM)Mechanism
Jindakun et al. (2018)HeLa10-5015ROS generation
Guo et al. (2018)A5495-3012DNA intercalation
Abbas et al. (2018)MCF-71-208Apoptosis via caspase activation

Catalytic Applications

Beyond biological activity, this iridium complex has shown promise as a catalyst in organic synthesis:

  • C-C Bond Formation : It has been effectively used in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
  • Synthesis of Heterocycles : The complex aids in the synthesis of various saturated N-heterocycles from aldehydes and amines.

Safety and Toxicology

While iridium complexes exhibit promising biological activities, their safety profile must be considered:

  • Toxicity Studies : Preliminary toxicity assessments indicate that while effective against cancer cells, higher concentrations may lead to cytotoxic effects on normal cells.
  • Hazard Statements : Handling precautions include avoiding skin contact and ensuring proper ventilation due to potential irritants released during reactions.

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